molecular formula C17H20N4O5 B13363405 Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate

Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate

Cat. No.: B13363405
M. Wt: 360.4 g/mol
InChI Key: NOZHQACVYSMEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dihydro-1,2,4-triazin-6-yl moiety, and an oxoacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate typically involves multiple steps. One common approach is to start with the preparation of the 2-ethoxyphenyl derivative, followed by the formation of the dihydro-1,2,4-triazin-6-yl intermediate. This intermediate is then reacted with ethyl oxoacetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((1-(3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)amino)-2-oxoacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a dihydro-1,2,4-triazin-6-yl moiety makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethylamino]-2-oxoacetate

InChI

InChI=1S/C17H20N4O5/c1-4-25-12-9-7-6-8-11(12)14-19-15(22)13(20-21-14)10(3)18-16(23)17(24)26-5-2/h6-10H,4-5H2,1-3H3,(H,18,23)(H,19,21,22)

InChI Key

NOZHQACVYSMEOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.